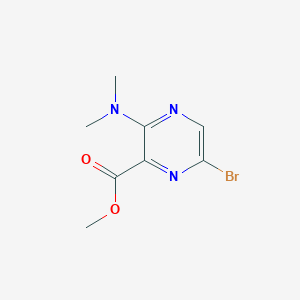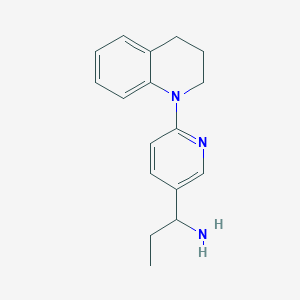
1-Allyl-3-isobutyl-8-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-isobutyl-8-methylxanthine is a xanthine derivative with the molecular formula C13H18N4O2It contains 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-isobutyl-8-methylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 3-isobutyl-8-methylxanthine, which is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-3-isobutyl-8-methylxanthine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
1-Allyl-3-isobutyl-8-methylxanthine has several applications in scientific research:
Mecanismo De Acción
1-Allyl-3-isobutyl-8-methylxanthine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates various cellular processes, including gene expression, cell proliferation, and apoptosis . Additionally, the compound acts as a nonselective adenosine receptor antagonist, further influencing cellular signaling pathways .
Comparación Con Compuestos Similares
3-Isobutyl-1-methylxanthine: A closely related compound with similar phosphodiesterase inhibitory properties.
Theophylline: Another xanthine derivative known for its bronchodilator effects and use in treating respiratory conditions.
Uniqueness: 1-Allyl-3-isobutyl-8-methylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
81250-17-1 |
|---|---|
Fórmula molecular |
C13H18N4O2 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
8-methyl-3-(2-methylpropyl)-1-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,14,15) |
Clave InChI |
LZKYSPPBMXPEBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)

![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)




![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)




